molecular formula C14H22N4O B8663389 3-{[3-(Diethylamino)propyl]amino}-1,2-dihydro-4H-indazol-4-one CAS No. 89443-48-1

3-{[3-(Diethylamino)propyl]amino}-1,2-dihydro-4H-indazol-4-one

Cat. No. B8663389
CAS RN: 89443-48-1
M. Wt: 262.35 g/mol
InChI Key: RHKCOOMRMNYESQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[3-(Diethylamino)propyl]amino}-1,2-dihydro-4H-indazol-4-one is a useful research compound. Its molecular formula is C14H22N4O and its molecular weight is 262.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-{[3-(Diethylamino)propyl]amino}-1,2-dihydro-4H-indazol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[3-(Diethylamino)propyl]amino}-1,2-dihydro-4H-indazol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89443-48-1

Product Name

3-{[3-(Diethylamino)propyl]amino}-1,2-dihydro-4H-indazol-4-one

Molecular Formula

C14H22N4O

Molecular Weight

262.35 g/mol

IUPAC Name

3-[3-(diethylamino)propylamino]-1H-indazol-4-ol

InChI

InChI=1S/C14H22N4O/c1-3-18(4-2)10-6-9-15-14-13-11(16-17-14)7-5-8-12(13)19/h5,7-8,19H,3-4,6,9-10H2,1-2H3,(H2,15,16,17)

InChI Key

RHKCOOMRMNYESQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1=NNC2=C1C(=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 20 ml of diethyl ether solution containing 600 mg of magnesium powder was added dropwise a mixed solution consisting of 2.81 g of the 3-(3-diethylaminopropylamino)-4-chloroindazole, 2.06 g of isopropyl bromide and 20 ml of diethyl ether. Into the solution were introduced dried oxygen gas and dried carbon dioxide gas for 10 hours so as to reflux the solution, and the solution was left to stand for 12 hours. The pH of the solution was adjusted to 4.0 by adding dropwise sulfuric acid to the solution at 0° C. The solution was added with 50 ml of water and filtered. To the aqueous layer of the filtrate was added an aqueous potassium carbonate solution to separate crystals. The crystals were obtained by filtration and dried to give 1.08 g of 3-(3-diethylaminopropylamino)-4-hydroxyindazole having the following analytical values in a yield of 41%.
Quantity
2.81 g
Type
reactant
Reaction Step One
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2.06 g
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
600 mg
Type
reactant
Reaction Step Seven
Quantity
20 mL
Type
solvent
Reaction Step Seven

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